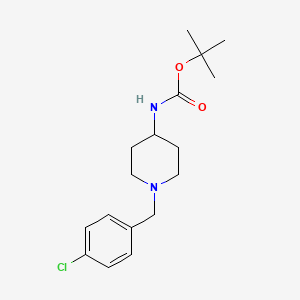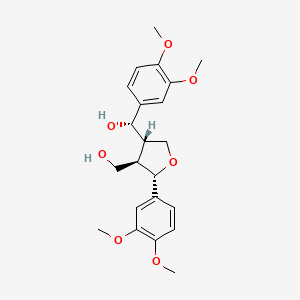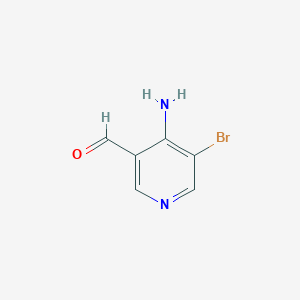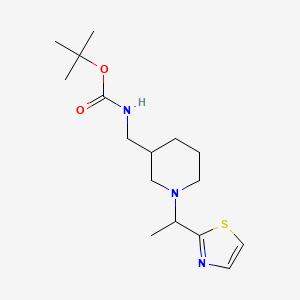![molecular formula C26H24F3N5O2S B3027527 N-{[1-Methyl-4-(4-Phenyl-1,3-Thiazol-2-Yl)piperidin-4-Yl]methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl]benzamide CAS No. 1314890-51-1](/img/structure/B3027527.png)
N-{[1-Methyl-4-(4-Phenyl-1,3-Thiazol-2-Yl)piperidin-4-Yl]methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl]benzamide
Vue d'ensemble
Description
Thiazoles are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Oxadiazoles, on the other hand, are a class of organic compounds that contain a five-membered ring made up of two carbon atoms, two nitrogen atoms, and one oxygen atom . They also exhibit a wide range of biological activities .
Molecular Structure Analysis
Thiazoles and oxadiazoles have planar ring structures. The aromaticity of these rings is characterized by the delocalization of π-electrons . The molecular structure of a specific compound would depend on the particular substituents attached to the thiazole and oxadiazole rings.Chemical Reactions Analysis
The chemical reactions involving thiazole and oxadiazole derivatives would depend on the specific substituents present on the rings. These compounds can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of a specific thiazole or oxadiazole derivative would depend on its particular substituents.Applications De Recherche Scientifique
Anticancer Applications
N-{[1-Methyl-4-(4-Phenyl-1,3-Thiazol-2-Yl)piperidin-4-Yl]methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl]benzamide and its derivatives have been studied for their potential applications in cancer treatment. A study reported the synthesis of similar compounds and evaluated their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher effectiveness than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
The chemical structure of N-{[1-Methyl-4-(4-Phenyl-1,3-Thiazol-2-Yl)piperidin-4-Yl]methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl]benzamide is related to compounds that have been evaluated for their antimicrobial properties. Studies have shown that similar compounds possess significant antibacterial and antifungal activities. These activities were confirmed through in vitro screening against various bacterial strains and fungi (Vankadari et al., 2013).
Anti-Arrhythmic Activity
Derivatives of N-{[1-Methyl-4-(4-Phenyl-1,3-Thiazol-2-Yl)piperidin-4-Yl]methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl]benzamide have been explored for their potential anti-arrhythmic properties. A study conducted on synthesized compounds, including similar piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, found significant anti-arrhythmic activity in some of the new compounds (Abdel‐Aziz et al., 2009).
Enzyme Inhibition
Compounds structurally related to N-{[1-Methyl-4-(4-Phenyl-1,3-Thiazol-2-Yl)piperidin-4-Yl]methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl]benzamide have been studied for their potential as enzyme inhibitors. These include inhibitors of glycine transporters, which are relevant in the development of treatments for conditions like schizophrenia (Yamamoto et al., 2016).
Antibacterial Screening
A study on N-substituted derivatives of a related compound showed moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting its potential in antibacterial applications (Khalid et al., 2016).
Mécanisme D'action
The mechanism of action of thiazole and oxadiazole derivatives in biological systems is complex and can vary depending on the specific compound and its biological target. Some thiazole and oxadiazole derivatives have been found to interact with various enzymes and receptors, leading to their diverse biological activities .
Safety and Hazards
Orientations Futures
Research into thiazole and oxadiazole derivatives is ongoing, with scientists continually synthesizing new compounds and evaluating their properties and biological activities . Future directions in this field could include the development of new synthetic methods, the discovery of new biological targets, and the design of more potent and selective drugs.
Propriétés
IUPAC Name |
N-[[1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O2S/c1-34-12-10-25(11-13-34,24-31-20(15-37-24)17-6-3-2-4-7-17)16-30-22(35)19-9-5-8-18(14-19)21-32-23(36-33-21)26(27,28)29/h2-9,14-15H,10-13,16H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFISAUAZNJOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-Methyl-4-(4-Phenyl-1,3-Thiazol-2-Yl)piperidin-4-Yl]methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl]benzamide | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027444.png)
![tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate](/img/structure/B3027445.png)
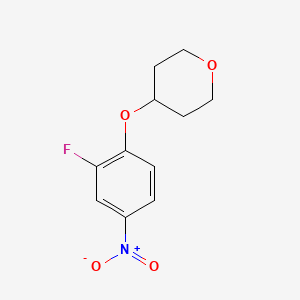
![tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B3027447.png)

![tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027454.png)
![tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027455.png)
![tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B3027457.png)
